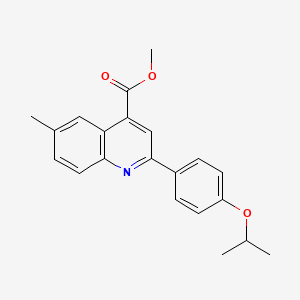
methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate, also known as IQ-1S, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. In
Mecanismo De Acción
The Wnt/β-catenin signaling pathway is initiated by the binding of Wnt ligands to Frizzled receptors, which leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator and regulates the expression of target genes involved in cell proliferation, differentiation, and survival. methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate inhibits the interaction between β-catenin and its co-activator, thereby blocking the transcriptional activity of β-catenin and suppressing the downstream signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound treatment leads to a decrease in β-catenin protein levels and a reduction in the expression of Wnt/β-catenin target genes. This, in turn, leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells. In osteoporosis models, this compound treatment has been shown to increase bone mass and improve bone strength. In Alzheimer's disease models, this compound treatment has been shown to reduce β-amyloid plaque formation and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate is its high selectivity for the Wnt/β-catenin pathway, which minimizes off-target effects. It is also relatively easy to synthesize and has good stability under physiological conditions. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
For methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate research include the development of more potent and selective Wnt/β-catenin inhibitors, the investigation of the mechanism of action in different disease models, and the optimization of drug delivery methods to improve in vivo efficacy. Additionally, the exploration of this compound as a potential combination therapy with other drugs is an area of interest for future research.
In conclusion, this compound is a small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its high selectivity for the Wnt/β-catenin pathway and promising preclinical results make it an attractive target for further research and development.
Métodos De Síntesis
The synthesis of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate is a multi-step process that involves the reaction of 2-amino-4-methylquinoline with 4-isopropoxybenzaldehyde, followed by the addition of methyl acetoacetate and subsequent cyclization. The final product is obtained after purification by column chromatography and recrystallization. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
Methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, osteoporosis, and Alzheimer's disease. The Wnt/β-catenin signaling pathway is known to be dysregulated in these diseases, and the use of this compound as a Wnt/β-catenin inhibitor has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
methyl 6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)25-16-8-6-15(7-9-16)20-12-18(21(23)24-4)17-11-14(3)5-10-19(17)22-20/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXXYWCLPDQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)

![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)

![2-hydrazino-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6076960.png)
![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide](/img/structure/B6076988.png)
![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)
![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)
![methyl 2-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6077012.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)
